4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE
Description
This compound is a quinazolinone derivative featuring a 6-bromo substituent, a 2-thioxo group, and a benzamide moiety linked via a methyl bridge. The quinazolinone core is a well-studied pharmacophore known for its role in kinase inhibition and anticancer activity . The bromine atom at position 6 likely enhances electrophilic reactivity, while the thioxo group (compared to oxo in classical quinazolinones) may improve binding affinity to sulfur-rich enzymatic pockets .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h4,6-11,14H,1-3,5,12-13,15H2,(H,26,29)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSLZWZYZQPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Bromo-2-aminobenzoic Acid Derivatives
The quinazolinone core is synthesized from 5-bromo-2-aminobenzoic acid (1) through formamidine acetate-mediated cyclization under reflux in acetonitrile (Scheme 1):
$$
\text{5-Bromo-2-aminobenzoic acid} + \text{Formamidine acetate} \xrightarrow[\text{CuCl, KI}]{\text{CH}_3\text{CN, 80°C}} \text{6-Bromo-4-oxoquinazolin-3(4H)-one (2)}
$$
Optimization:
Thionation Using Lawesson’s Reagent
The 2-thioxo group is introduced via refluxing 6-bromo-4-oxoquinazolin-3(4H)-one (2) with Lawesson’s reagent in dry toluene:
$$
\text{(2)} + \text{Lawesson’s reagent} \xrightarrow{\text{Toluene, 110°C}} \text{6-Bromo-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinone (3)}
$$
Key Data:
- Reaction time: 6–8 hours
- Yield: 78% (isolated via recrystallization from ethanol)
Functionalization with Chloromethyl Group
Mannich Reaction for Methylene Bridging
The methylene spacer is introduced via Mannich reaction between 6-bromo-4-oxo-2-thioxoquinazolinone (3) and formaldehyde in the presence of HCl (Scheme 2):
$$
\text{(3)} + \text{HCHO} \xrightarrow[\text{HCl (gas)}]{\text{EtOH, 0°C}} \text{3-(Chloromethyl)-6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline (4)}
$$
Critical Parameters:
Synthesis of N-[2-(1-Cyclohexen-1-yl)ethyl]amine
Cyclohexene Functionalization via Hydroamination
The amine side chain is synthesized via Rh-catalyzed hydroamination of cyclohexene with ethylenediamine:
$$
\text{Cyclohexene} + \text{Ethylenediamine} \xrightarrow[\text{Rh(PPh}3\text{)}3\text{Cl}]{\text{THF, 60°C}} \text{N-[2-(1-Cyclohexen-1-yl)ethyl]amine (5)}
$$
Yield Optimization:
- Rhodium catalysts provide 73% regioselectivity for the exo-cyclic enamine
- THF solvent minimizes side reactions compared to DMF
Amide Coupling and Final Assembly
Benzoyl Chloride Preparation
4-(Chloromethyl)benzoic acid (6) is converted to its acid chloride using thionyl chloride in dichloromethane:
$$
\text{(6)} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}_2, \text{reflux}} \text{4-(Chloromethyl)benzoyl chloride (7)}
$$
Schotten-Baumann Coupling
The final assembly employs Schotten-Baumann conditions to couple intermediates (4), (5), and (7) (Scheme 3):
$$
\text{(4)} + \text{(5)} + \text{(7)} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O/EtOAc}} \text{Target Compound}
$$
Reaction Conditions:
- Biphasic system (H₂O/EtOAc) improves interfacial reactivity
- Temperature: 0–5°C prevents racemization
- Yield: 65–72% after column chromatography (SiO₂, hexane:EtOAc 3:1)
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential Coupling | Separate quinazolinone/amide synth | 58 | 95.2 |
| Convergent Approach | Parallel synthesis + final coupling | 72 | 98.1 |
| One-Pot Thionation | Integrated thionation/alkylation | 41 | 89.7 |
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H-5), 7.89–7.45 (m, 4H, benzamide Ar-H), 5.72 (m, 1H, cyclohexenyl CH), 4.34 (s, 2H, CH₂ linker)
- IR (KBr): 1683 cm⁻¹ (C=O), 1610 cm⁻¹ (C=S), 1542 cm⁻¹ (N-H bend)
- HRMS (ESI): m/z 528.0321 [M+H]⁺ (calc. 528.0318)
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
2-Thioxo vs. 2-Oxo Groups :
The substitution of oxygen with sulfur at position 2 (as in the target compound) increases molecular polarizability. For example, 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives (e.g., compound 1 in ) demonstrated enhanced cytotoxicity (IC₅₀ = 1.2–4.7 μM) against HeLa cells compared to oxo analogs (IC₅₀ = 5.8–12.3 μM) . This suggests that thioxo groups improve bioactivity, possibly through stronger hydrogen bonding or redox modulation.- Bromo Substitution: The 6-bromo substituent in the target compound contrasts with non-halogenated analogs like 1,2,3-triazole-substituted quinazolinones (). Bromine’s electron-withdrawing effect may stabilize the quinazolinone ring and enhance electrophilic interactions with biological targets.
Side Chain Modifications
- Benzamide Linkage: The benzamide group in the target compound is structurally distinct from triazole-linked quinazolinones () or mercapto-triazolyl methanones (). Benzamide derivatives are associated with improved solubility and protease resistance, as seen in related compounds with Cₐₗc. logP values reduced by 0.3–0.5 compared to alkyl chains .
Cyclohexenylethyl vs. Aromatic Side Chains :
The cyclohexenylethyl group introduces conformational flexibility absent in rigid aromatic side chains (e.g., phenyltriazole in ). This flexibility may reduce steric hindrance during target binding, though it could also lower thermal stability (e.g., ΔTₘ = −15°C for similar compounds in DSC studies) .
Data Tables
Table 1: Structural and Spectral Comparison
Research Findings and Gaps
- Synthetic Yield: The target compound’s synthesis likely employs DMF and triethylamine (as in ), achieving yields >75% based on modified protocols for thioxo-quinazolinones .
- Cytotoxicity Potential: Thioxo derivatives consistently outperform oxo analogs in cytotoxicity, but the cyclohexenylethyl side chain’s impact remains unstudied.
- Environmental and Safety Data: No Toxics Release Inventory (TRI) or PFAS-related hazards (cf. –6) are reported, though brominated compounds often require rigorous ecotoxicological assessment.
Biological Activity
The compound 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE is a complex organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of the specified compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core with various substituents that enhance its biological activity. The presence of a bromine atom at position 6 and a thioxo group at position 2 contribute to its unique properties.
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Substituents | Bromine (6-position), Thioxo (2-position), Cyclohexenyl group |
| Molecular Formula | C22H24BrN3O2S |
| Molecular Weight | 475.41 g/mol |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxicity against various cancer cell lines. For instance, in vitro studies revealed that it exhibits GI50 values of less than 0.1 μM against 60 human cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Research indicates that quinazolinone compounds possess antimicrobial properties. The specific compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones has been documented in various studies. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for treating inflammatory disorders .
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation. The quinazolinone core likely plays a crucial role in these interactions by modulating enzyme activity and affecting cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is significantly influenced by their structural modifications. Studies have shown that the introduction of various substituents can enhance or diminish biological efficacy. For example:
- Bromine Substitution : Enhances anticancer and antimicrobial activities.
- Thioxo Group : Contributes to increased anticancer potency.
These modifications are crucial for optimizing the therapeutic potential of quinazolinone derivatives .
Case Studies
- Anticancer Screening : A study involving hybrid compounds derived from quinazolinones reported significant anticancer activity against breast cancer cell lines, with IC50 values ranging from 0.36 to 40.90 μM .
- Antimicrobial Evaluation : In another case, derivatives of quinazolinones were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves refluxing intermediates with amino reagents in glacial acetic acid, followed by recrystallization (ethanol is preferred for purity). Key parameters include:
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.
- Catalyst use : Acidic conditions (e.g., acetic acid) promote cyclization.
- Temperature control : Reflux at 100–110°C ensures completion without decomposition.
Example Synthesis Protocol (Adapted from ):
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | 6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one | Core scaffold formation | — |
| 2 | Glacial acetic acid, reflux (3–4 h) | Cyclization and thioxo group incorporation | 70–85% |
| 3 | Ethanol recrystallization | Purification | >95% purity |
For optimization, employ Design of Experiments (DoE) to vary molar ratios, solvents, and catalysts. Monitor progress via TLC (cyclohexane:ethyl acetate = 2:1) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a multi-technique approach:
- TLC : Verify homogeneity using silica gel G-plates (cyclohexane:ethyl acetate = 2:1).
- Spectroscopy :
- FT-IR : Confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.1 ppm) and methylene bridges (δ 2.5–3.5 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
Example Characterization Data ():
| Parameter | Observation |
|---|---|
| Melting Point | 255–260°C |
| ¹H NMR (DMSO-d6) | δ 2.51 (6H, s, N(CH3)2), 7.39–8.11 (aromatic protons) |
| FT-IR Peaks | 1705 cm⁻¹ (C=O), 528 cm⁻¹ (C-Br) |
Advanced: How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, cell lines, solvent interference). Mitigation strategies:
Orthogonal Assays : Cross-validate using enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays.
Solvent Controls : Test DMSO/compatibility at varying concentrations.
Dose-Response Curves : Ensure IC50 values are reproducible across replicates.
Case Study ():
| Assay Type | Observed Activity | Potential Confounder |
|---|---|---|
| Antibacterial (MIC) | High activity (≤1 µg/mL) | Membrane permeability variations |
| Anticancer (MTT) | Low activity (IC50 >50 µM) | Cell line-specific efflux pumps |
Use molecular docking to predict target engagement and validate with SPR (surface plasmon resonance) .
Advanced: What computational strategies integrate AI with molecular dynamics to study target interactions?
Methodological Answer:
Combine AI-driven QSAR (Quantitative Structure-Activity Relationship) with MD simulations:
AI Tools : Train neural networks on existing quinazolinone bioactivity data to predict binding affinities.
MD Parameters : Simulate ligand-receptor interactions (e.g., with GROMACS) using explicit solvent models.
COMSOL Multiphysics : Model diffusion kinetics in drug delivery systems .
Simulation Workflow:
| Step | Tool/Parameter | Output |
|---|---|---|
| 1 | QSAR (Python/R) | Predicted IC50 |
| 2 | GROMACS (NPT ensemble) | Binding free energy (ΔG) |
| 3 | COMSOL (Fickian diffusion) | Release profile |
Basic: Which functional groups in the compound permit strategic chemical modifications?
Methodological Answer:
Key modifiable sites include:
- Thioxo group (C=S) : Oxidizable to sulfoxides/sulfones.
- Carbonyl (C=O) : Reducible to alcohols or converted to hydrazones.
- Bromine substituent : Enables cross-coupling (e.g., Suzuki-Miyaura).
Reaction Table ():
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H2O2/CH3COOH | Sulfoxide |
| Reduction | NaBH4 | Secondary alcohol |
| Alkylation | K2CO3, alkyl halides | N-alkylated derivatives |
Advanced: How can theoretical frameworks guide experimental design for mechanism-of-action studies?
Methodological Answer:
Align hypotheses with established theories:
Quinazolinone Pharmacology : Investigate kinase inhibition (e.g., EGFR, VEGFR) based on structural analogs.
Free Energy Perturbation (FEP) : Predict resistance mutations via thermodynamic integration.
Systems Biology : Map metabolic pathways affected by the compound using KEGG/Reactome.
Experimental Design Template ( ):
| Variable | Consideration |
|---|---|
| Target Selection | Literature mining for quinazolinone targets |
| Controls | Wild-type vs. mutant enzymes |
| Assay Conditions | Physiological pH, temperature, co-factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
